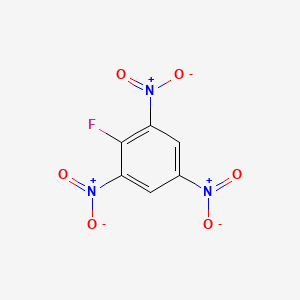

1-Fluoro-2,4,6-trinitrobenzene

Description

Overview of Highly Nitrated Fluoroaromatic Compounds in Modern Chemistry Research

Highly nitrated fluoroaromatic compounds are a specialized class of organic molecules characterized by a benzene (B151609) ring substituted with multiple nitro groups (—NO₂) and at least one fluorine atom. The potent electron-withdrawing nature of the nitro groups, combined with the high electronegativity of fluorine, imparts unique chemical properties to these substances. ncrenegade.com This electronic profile results in a highly electron-deficient aromatic ring, making these compounds exceptionally reactive towards nucleophiles. chemicalbook.com In modern chemical research, these compounds are of interest for their potential applications in the synthesis of energetic materials, pharmaceuticals, and as versatile building blocks for complex organic molecules. ncrenegade.comchemicalbook.com The presence of fluorine can also enhance properties such as thermal stability and lipophilicity, which is of significant interest in medicinal chemistry and materials science. chemicalbook.com

Historical Trajectory and Evolving Significance of Polyfluoronitrobenzenes in Synthetic Organic Chemistry

The study of polyfluoronitrobenzenes has a rich history rooted in the development of reagents for organic synthesis. A pivotal moment in this trajectory was the introduction of 1-fluoro-2,4-dinitrobenzene (B121222), widely known as Sanger's reagent, by Frederick Sanger in 1945. wikipedia.orgucla.edu This compound proved invaluable for the N-terminal sequencing of peptides and proteins, a breakthrough that earned Sanger the Nobel Prize in Chemistry in 1958. wikipedia.org The success of Sanger's reagent highlighted the exceptional reactivity of the carbon-fluorine bond when activated by ortho and para nitro groups, paving the way for the development of other polyfluoronitrobenzene derivatives as tools for chemical biology and synthetic chemistry. ucla.edunih.gov The evolving significance of these compounds is tied to their utility as synthons for creating complex molecular architectures through controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Strategic Research Imperatives and Scholarly Focus for 1-Fluoro-2,4,6-Trinitrobenzene (F-TNT)

This compound (F-TNT) represents a logical extension of the principles established by compounds like Sanger's reagent. The addition of a third nitro group at the 6-position is expected to further enhance the electrophilicity of the aromatic ring, making F-TNT an even more reactive substrate for nucleophilic attack. Current research imperatives for F-TNT and related compounds are focused on several key areas:

Development of Hyper-reactive Derivatizing Agents: F-TNT holds promise as a highly efficient reagent for the derivatization of amines, thiols, and other nucleophiles, potentially allowing for faster reaction times and milder conditions than existing reagents. ucla.edunih.gov

Synthesis of Energetic Materials: The high nitrogen and oxygen content, combined with the energy density associated with the C-F bond, makes F-TNT a compound of interest in the field of energetic materials. ncrenegade.com

Probes for Studying Reaction Mechanisms: The extreme reactivity of F-TNT can be utilized to study the kinetics and mechanisms of nucleophilic aromatic substitution reactions in detail. researchgate.net

The scholarly focus remains on harnessing the heightened reactivity of F-TNT for practical applications in chemical synthesis and analysis.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARNGAWWCCOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074806 | |

| Record name | Picryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-44-3 | |

| Record name | Picryl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitrofluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137771 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2,4,6-trinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Fluoro 2,4,6 Trinitrobenzene and Precursors

Elucidation of Direct and Indirect Synthetic Pathways to 1-Fluoro-2,4,6-trinitrobenzene

The preparation of this compound can be achieved through several routes, including multi-step processes starting from highly fluorinated precursors and more direct methods aimed at maximizing yield.

An indirect pathway to obtain monofluorinated trinitrobenzene derivatives involves the nucleophilic aromatic substitution on highly activated trifluorinated precursors such as 1,3,5-Trifluoro-2,4,6-trinitrobenzene (TFTNB). In this approach, the high reactivity of the fluorine atoms on the electron-deficient aromatic ring allows for their displacement by nucleophiles.

A notable example is the synthesis of 1-fluoro-3,5-diamino-2,4,6-trinitrobenzene. This process involves the reaction of TFTNB with an amine, such as tert-butylamine (B42293). google.com In this reaction, two of the three fluorine atoms on the TFTNB molecule are substituted by amino groups, resulting in a monofluorinated derivative. This method highlights a strategy to create complex, functionalized nitroaromatics from readily available polyfluorinated starting materials. The reaction proceeds by first synthesizing the precursor TFTNB, which is then reacted with the amine to yield the final product. google.com

Direct synthesis of this compound, also known as picryl fluoride (B91410), can be accomplished through the nitration of a less substituted fluoronitrobenzene. One established method involves the nitration of 2,4-dinitrofluorobenzene. chemicalbook.com This reaction typically employs a potent nitrating mixture, such as potassium nitrate (B79036) (KNO₃) in fuming sulfuric acid (H₂SO₄).

In a specific example of this synthesis, 2,4-dinitrofluorobenzene is heated with potassium nitrate and 20% fuming sulfuric acid at 125°C for 48 hours, yielding white crystals of this compound with a reported yield of 50%. chemicalbook.com

| Parameter | Value |

| Starting Material | 2,4-Dinitrofluorobenzene |

| Reagents | Potassium Nitrate (KNO₃), 20% Fuming Sulfuric Acid |

| Temperature | 125°C |

| Reaction Time | 48 hours |

| Yield | 50% |

Table 1: Reaction Conditions for the Synthesis of this compound.

Precursor Synthesis: Investigating Optimized Approaches for 1,3,5-Trifluoro-2,4,6-Trinitrobenzene (TFTNB)

The synthesis of the precursor 1,3,5-Trifluoro-2,4,6-trinitrobenzene (TFTNB) is a critical step for the subsequent synthesis of its derivatives. Optimized methods focus on the efficient nitration of s-trifluorobenzene.

The primary strategy for synthesizing TFTNB is the exhaustive nitration of 1,3,5-trifluorobenzene (B1201519), commonly known as s-trifluorobenzene. This reaction is typically carried out using a strong nitrating agent capable of introducing three nitro groups onto the aromatic ring, which is deactivated by the three fluorine atoms. An effective method involves heating 1,3,5-trifluorobenzene with a mixture of potassium nitrate and fuming sulfuric acid. google.comgoogle.com The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction between potassium nitrate and sulfuric acid. google.com

To enhance the yield and selectivity of the TFTNB synthesis, careful evaluation of solvents and reagents is crucial. Research has identified optimized conditions for this process. google.com An improved process utilizes fuming sulfuric acid containing at least 25% by weight of sulfur trioxide (SO₃) mixed with potassium nitrate. The molar ratio of the reactants is a key parameter, with an optimal molar ratio of potassium nitrate to 1,3,5-trifluorobenzene being between 6:1 and 10:1. google.com

The reaction temperature is also carefully controlled. The 1,3,5-trifluorobenzene is added to the nitrating mixture while maintaining the temperature between 30°C and 50°C. Following the addition, the temperature is raised to 140°C-160°C and held for an extended period, such as 72 hours, to drive the reaction to completion. google.comgoogle.com After cooling, the product is isolated from the reaction mixture, often by extraction with a suitable solvent like methylene (B1212753) chloride (CH₂Cl₂). google.comgoogle.com This procedure has been shown to produce yields of up to 54%. google.com

| Parameter | Optimized Condition |

| Starting Material | 1,3,5-Trifluorobenzene (s-Trifluorobenzene) |

| Nitrating Agent | Potassium Nitrate (KNO₃) and Fuming Sulfuric Acid |

| Fuming H₂SO₄ | At least 25% by weight SO₃ |

| Molar Ratio (KNO₃:Substrate) | 6:1 to 10:1 (Optimal: 8:1) |

| Addition Temperature | 30°C - 50°C |

| Reaction Temperature | 140°C - 160°C |

| Reaction Time | 72 hours |

| Extraction Solvent | Methylene Chloride (CH₂Cl₂) |

| Yield | up to 54% |

Table 2: Optimized Reaction Conditions for the Synthesis of 1,3,5-Trifluoro-2,4,6-trinitrobenzene (TFTNB).

Derivatization Pathways from this compound: Focus on Key Research Intermediates

This compound is a valuable reagent for the derivatization of various nucleophilic compounds, leading to the formation of important research intermediates. Its most prominent role is as "Sanger's reagent," used for the identification of N-terminal amino acids in proteins and peptides. wikipedia.org

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution due to the presence of the three electron-withdrawing nitro groups. It readily reacts with the free amino group of an N-terminal amino acid in a polypeptide chain. wikipedia.org This reaction forms a stable dinitrophenyl-amino acid (DNP-amino acid) derivative. wikipedia.orgresearchgate.net Subsequent acid hydrolysis cleaves the peptide bonds, leaving the DNP-amino acid intact, which can then be identified chromatographically. This method was pivotal in the initial sequencing of proteins like insulin. wikipedia.org

Beyond its classical use in protein chemistry, this compound is also employed for the derivatization of other primary and secondary amines, such as n-alkylamines, to facilitate their analysis by liquid chromatography. nih.gov The derivatization enhances their detectability. researchgate.netnih.gov

Synthesis of 1,3-Diamino-5-fluoro-2,4,6-Trinitrobenzene (F-DATB)

1,3-Diamino-5-fluoro-2,4,6-trinitrobenzene (F-DATB) is a key derivative of this compound and a precursor in the synthesis of various energetic materials. Research has focused on developing efficient synthetic routes to this compound.

Two primary methods for the preparation of F-DATB start from 1,3,5-trifluoro-2,4,6-trinitrobenzene. dtic.mil The initial step for one of these methods involves the nitration of 1,3,5-trifluorobenzene to yield 1,3,5-trifluoro-2,4,6-trinitrobenzene. google.com

The first patented method involves the reaction of one mole of 1,3,5-trifluoro-2,4,6-trinitrobenzene with two moles of acetamide. dtic.mil This reaction forms 1,3-diacetylamino-5-fluoro-2,4,6-trinitrobenzene. dtic.mil The subsequent step involves cleaving the acetyl groups using a strong acid to yield the final product, F-DATB. dtic.mil

A second method reacts one mole of 1,3,5-trifluoro-2,4,6-trinitrobenzene with two moles of tert-butylamine at a temperature range of -60°C to 25°C. dtic.mil This produces 1,3-di-tert-butylamino-5-fluoro-2,4,6-trinitrobenzene. dtic.mil Similar to the first method, a strong acid is then used to remove the tert-butyl groups, resulting in the formation of F-DATB. dtic.mil

Another documented synthesis involves hydrolyzing a crude product in a mixture of trifluoroacetic acid and dichloromethane (B109758) to obtain F-DATB with a reported yield of approximately 35% and a melting point of 222°C. google.com

These synthetic pathways are summarized in the table below.

| Starting Material | Reagents | Intermediate Product | Final Product |

| 1,3,5-Trifluoro-2,4,6-trinitrobenzene | 1. Acetamide2. Strong Acid | 1,3-Diacetylamino-5-fluoro-2,4,6-trinitrobenzene | 1,3-Diamino-5-fluoro-2,4,6-trinitrobenzene (F-DATB) |

| 1,3,5-Trifluoro-2,4,6-trinitrobenzene | 1. tert-Butylamine2. Strong Acid | 1,3-Di-tert-butylamino-5-fluoro-2,4,6-trinitrobenzene | 1,3-Diamino-5-fluoro-2,4,6-trinitrobenzene (F-DATB) |

| Crude Precursor | Trifluoroacetic acid, Dichloromethane | Not specified | 1,3-Diamino-5-fluoro-2,4,6-trinitrobenzene (F-DATB) |

Exploration of Functional Group Interconversion and New Analogues

The reactivity of the fluorine atom in this compound and its derivatives makes it a valuable substrate for functional group interconversion, leading to the synthesis of novel analogues with tailored properties. The electron-withdrawing nitro groups activate the fluorine atom, making it a good leaving group in nucleophilic aromatic substitution reactions. wikipedia.org

Early research demonstrated the synthesis of a series of molecules similar to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) through the aromatic substitution of F-DATB with various alkyl and aryl amines. acs.org This work, however, often required harsh reaction conditions. acs.org More recent efforts have focused on developing alternative and milder synthetic pathways to new TATB-inspired materials. acs.org

The versatility of fluoronitrobenzene compounds in synthesis is further highlighted by the preparation of novel, thermally stable explosives. For instance, 2-fluoro-1,3-diamino-4,6-dinitrobenzene and 2-fluoro-1,3,5-triamino-4,6-dinitrobenzene are two such analogues prepared through simple synthetic methods. researchgate.net Other novel energetic compounds, such as N¹,N³-bis(2,4-dinitrophenyl)-2-fluoro-4,6-dinitrobenzene-1,3-diamine and its trinitrophenyl derivatives, have been synthesized starting from commercially available materials like 2,3,4-trifluoronitrobenzene. researchgate.net

The preparation of various trisubstituted trinitrobenzene derivatives that are structurally related to TATB has also been described. tandfonline.com These compounds were designed to have diverse properties and were characterized for their density and sensitivity. tandfonline.com The synthesis of these analogues often involves the reaction of a polynitroaromatic fluoride with a suitable nucleophile. tandfonline.com

The table below presents some of the novel analogues synthesized from fluoronitrobenzene precursors.

| Precursor | Reagents/Reaction Type | Synthesized Analogue |

| 1,3-Diamino-5-fluoro-2,4,6-trinitrobenzene (F-DATB) | Alkyl and Aryl Amines | TATB-like molecules |

| 2,3,4-Trifluoronitrobenzene | Nucleophilic Substitution | N¹,N³-bis(2,4-dinitrophenyl)-2-fluoro-4,6-dinitrobenzene-1,3-diamine |

| 2,3,4-Trifluoronitrobenzene | Nucleophilic Substitution | 2-Fluoro-4,6-dinitro-N¹,N³-bis(2,4,6-trinitrophenyl)benzene-1,3-diamine |

| Not Specified | Simple synthetic methods | 2-Fluoro-1,3-diamino-4,6-dinitrobenzene |

| Not Specified | Simple synthetic methods | 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene |

Mechanistic Investigations of Chemical Reactivity and Transformation

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Highly Activated Fluoronitrobenzenes

The reactivity of 1-fluoro-2,4,6-trinitrobenzene in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of both the substituent groups on the aromatic ring and the nature of the leaving group.

Role of Electron-Withdrawing Groups and Leaving Group Effects on SNAr Reactivity

The presence of strong electron-withdrawing groups, such as the three nitro (NO₂) groups on the this compound ring, is crucial for the high reactivity of the compound in SNAr reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com These groups activate the benzene (B151609) ring towards nucleophilic attack by withdrawing electron density, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. uomustansiriyah.edu.iqbath.ac.uk The nitro groups at the ortho and para positions are particularly effective at stabilizing this intermediate through resonance. uomustansiriyah.edu.iqmasterorganicchemistry.com An increase in the number of electron-withdrawing groups on the aryl halide generally leads to a higher reaction rate. uomustansiriyah.edu.iqmasterorganicchemistry.com

A notable aspect of SNAr reactions is the "element effect," where the order of leaving group ability for halogens is often F > Cl > Br > I. uomustansiriyah.edu.iqnih.gov This is the reverse of the trend observed in SN1 and SN2 reactions and provides strong evidence for a different reaction mechanism. uomustansiriyah.edu.iqmasterorganicchemistry.com The high electronegativity of fluorine stabilizes the intermediate carbanion through a strong inductive effect, making aryl fluorides like this compound significantly more reactive than their chloro, bromo, or iodo counterparts. uomustansiriyah.edu.iq The rate-determining step in these reactions is typically the initial addition of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. uomustansiriyah.edu.iqmasterorganicchemistry.com

Theoretical studies on the reaction of piperidine (B6355638) with various fluoronitrobenzenes, including this compound, have shown that the presence of three nitro groups significantly enhances the electrophilicity of the substrate. researchgate.net This increased electrophilicity facilitates the nucleophilic attack, contributing to the high reactivity of trinitrobenzene derivatives. researchgate.net

Detailed Kinetic Studies of SNAr Reactions with Diverse Nucleophiles

However, the mechanism can be complex and may be influenced by the nature of the nucleophile and the solvent. In some cases, particularly with amines in aprotic solvents, the reaction can exhibit base catalysis, where a second molecule of the amine facilitates the removal of a proton from the intermediate. The reaction of 1-chloro-2,4,6-trinitrobenzene with aniline (B41778) in toluene (B28343), for example, is not base-catalyzed, while the reaction with phenyl-2,4,6-trinitrophenyl ether is.

The reactivity of different nucleophiles varies significantly. Studies with 1-fluoro-2,4-dinitrobenzene (B121222) and various amines have shown that the reaction rates are influenced by the basicity and steric hindrance of the amine. researchgate.net Similarly, reactions with biothiols suggest a mechanism that may be on the borderline between a concerted and a stepwise pathway. nih.govudd.cl

Below is a table summarizing kinetic data for the reaction of 1-chloro-2,4,6-trinitrobenzene with aniline and N-ethylaniline in toluene at different temperatures. While this data is for the chloro-analogue, it provides a relevant illustration of the kinetic parameters often measured in these types of studies.

| Temperature (°C) | Nucleophile | 10⁴ kₐ (dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| 30 | Aniline | 2.01 |

| 35 | Aniline | 2.53 |

| 40 | Aniline | 3.18 |

| 45 | Aniline | 4.00 |

| 30 | N-Ethylaniline | 14.8 |

| 35 | N-Ethylaniline | 18.3 |

| 40 | N-Ethylaniline | 22.5 |

| 45 | N-Ethylaniline | 27.7 |

Data sourced from a study on the reactions of 1-chloro-2,4,6-trinitrobenzene in toluene.

Analysis of Meisenheimer Complex Formation and Intermediates

A key feature of the SNAr mechanism is the formation of a stable anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqbath.ac.uk These complexes are resonance-stabilized carbanions formed by the addition of a nucleophile to the electron-deficient aromatic ring. uomustansiriyah.edu.iq The isolation of stable Meisenheimer complexes provides strong evidence for the stepwise nature of the SNAr reaction. uomustansiriyah.edu.iq

The formation of Meisenheimer complexes has been observed in the reactions of 1,3,5-trinitrobenzene (B165232) with primary amines like aniline and 2,2,2-trifluoroethylamine (B1214592) in solvents such as dimethyl sulfoxide (B87167) and acetonitrile (B52724). rsc.org In many SNAr reactions involving highly activated substrates like 1-fluoro-2,4-dinitrobenzene and amines, the formation of the Meisenheimer complex is the rate-determining step. researchgate.net

The stability and reactivity of Meisenheimer complexes can be influenced by the structure of the reactants and the reaction conditions. For example, in the reaction of 1-fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate in dimethyl sulfoxide, an unstable intermediate Meisenheimer complex is initially formed and can be observed. cdnsciencepub.com Gas-phase studies have also demonstrated the selective formation of Meisenheimer complexes between highly electron-deficient compounds like dinitrobenzene and trinitrobenzene derivatives with specific anions. acs.org

Exploration of Other Reactive Transformations and Electrophilic Pathways

While this compound is primarily known for its high reactivity in SNAr reactions, other transformations are also possible. For instance, the reaction of N-unsubstituted indazoles with 1-fluoro-2,4-dinitrobenzene can lead to the formation of not only the expected N-substituted dinitrophenyl derivatives but also a benzotriazole (B28993) N-oxide derivative through an unusual rearrangement. researchgate.net

Regarding electrophilic pathways, compounds with a fluorine atom attached to a positively charged heteroatom, such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) tetrafluoroborate (B81430), are known to act as electrophilic fluorinating agents. taylorfrancis.comjuniperpublishers.com These reagents can transfer a fluorine cation (F⁺) to nucleophilic substrates. While this compound itself is not typically considered an electrophilic fluorinating agent due to the electron-withdrawing nature of the trinitrophenyl group, the concept of electrophilic fluorination is a significant area of fluorine chemistry. taylorfrancis.comjuniperpublishers.com The synthesis of reagents like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate highlights the development of compounds capable of electrophilic aromatic fluorination. researchgate.net

Solvent Effects and Catalysis in Reaction Kinetics and Selectivity Enhancement

The solvent plays a critical role in the kinetics and selectivity of SNAr reactions involving this compound and related compounds. Polar aprotic solvents like dimethyl sulfoxide (DMSO), acetonitrile, and N,N-dimethylformamide generally accelerate these reactions. researchgate.net The kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine, for instance, have been studied in a wide range of aprotic solvents. rsc.org

Solvent effects can be complex and may involve both non-specific and specific interactions. researchgate.net In some cases, the reaction rate is sensitive to the solvent's hydrogen-bond donor properties, which can assist in the departure of the fluoride (B91410) leaving group. rsc.org The use of binary solvent mixtures can lead to non-ideal behavior, with deviations from linearity in kinetic plots, which can be attributed to preferential solvation of the reactants and transition state. researcher.life

Catalysis can also significantly enhance the rate and selectivity of SNAr reactions. Base catalysis by a second molecule of the amine nucleophile is a common phenomenon. rsc.org In addition to amine catalysis, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate reactions between reactants in different phases. More recently, transition metal complexes have been explored as catalysts for SNAr reactions, particularly for less activated aryl halides. nsf.govresearchgate.net These catalysts can activate the aromatic ring towards nucleophilic attack through π-arene coordination. nsf.gov Furthermore, organic superbases have been shown to catalyze concerted SNAr reactions of aryl fluorides. acs.org Aromatic donor-acceptor interactions can also play a role in catalysis by stabilizing the Meisenheimer complex. rsc.org

The table below illustrates the effect of solvent on the second-order rate constant (k₂) for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine.

| Solvent | k₂ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| Toluene | 0.043 |

| Benzene | 0.063 |

| Dioxane | 0.17 |

| Chlorobenzene | 0.20 |

| Ethyl Acetate | 0.48 |

| Tetrahydrofuran | 0.54 |

| Acetone | 1.52 |

| Acetonitrile | 3.30 |

Data adapted from a study on the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine in aprotic solvents. rsc.org

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

High-resolution NMR spectroscopy provides detailed information about the molecular framework of 1-Fluoro-2,4,6-trinitrobenzene by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹⁹F.

The ¹H NMR spectrum of this compound is characterized by a single resonance corresponding to the two equivalent aromatic protons at the C3 and C5 positions. Due to the strong electron-withdrawing nature of the three nitro groups and the fluorine atom, these protons are significantly deshielded and appear far downfield. In the closely related compound, 1-fluoro-2,4-dinitrobenzene (B121222), the proton ortho to the fluorine (H-3) appears at approximately 8.5 ppm, while the proton para to the fluorine (H-5) is at 8.7 ppm. wikipedia.org The addition of a third nitro group at the C6 position in this compound would further enhance this deshielding effect, pushing the chemical shift of the H-3 and H-5 protons to an even higher frequency.

The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment. wikipedia.org For organofluorine compounds, chemical shifts are reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu In aromatic systems, the ¹⁹F chemical shift is sensitive to the electronic nature of the substituents on the ring. azom.com For 1-fluoro-2,4-dinitrobenzene, the ¹⁹F resonance has been reported, and its exact position is influenced by the solvent and concentration. wikipedia.org The strong electron-withdrawing nitro groups cause a downfield shift compared to fluorobenzene (B45895) (-113.5 ppm). ucsb.edu The symmetrical substitution pattern in this compound simplifies the spectrum to a single fluorine signal.

Table 1: Representative NMR Chemical Shift Data for Substituted Fluoronitrobenzenes Note: Data for the highly analogous 1-Fluoro-2,4-dinitrobenzene is provided as a reference.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| 1-Fluoro-2,4-dinitrobenzene | ¹H | H-3 | ~8.5 |

| ¹H | H-5 | ~8.7 | |

| ¹H | H-6 | ~8.0 | |

| Fluorobenzene | ¹⁹F | F-1 | -113.15 |

| This compound | ¹H | H-3, H-5 | Expected > 8.7 ppm |

| ¹⁹F | F-1 | Expected downfield shift |

This table is interactive. You can sort and filter the data.

Spin-spin coupling provides valuable information about the connectivity and spatial relationships between nuclei. In this compound, the key coupling is between the fluorine atom and the two equivalent protons (H-3 and H-5). This interaction, a four-bond coupling (⁴J-HF), manifests as a triplet in the ¹⁹F spectrum and a doublet in the ¹H spectrum. The magnitude of J-coupling constants between protons and fluorine can be substantial. researchgate.net For 1-fluoro-2,4-dinitrobenzene, the coupling constants have been extensively studied. wikipedia.org The through-space nature of H-F coupling can also provide conformational insights, although the rigidity of the benzene (B151609) ring in this molecule limits conformational freedom. The planarity of the molecule, enforced by the sterically demanding nitro groups adjacent to the fluorine, influences the orbital overlap and thus the magnitude of the observed coupling constants.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

While this compound lacks classical hydrogen bond donors, its crystal structure is stabilized by a network of weaker intermolecular interactions. These include C—H···O interactions between the aromatic protons and the oxygen atoms of the nitro groups on adjacent molecules. The crystal packing is also heavily influenced by π-π stacking interactions between the electron-deficient aromatic rings. The structure of the related 1-fluoro-2,4-dinitrobenzene reveals that molecules pack in layers, with significant non-bonded interactions governing the arrangement. wikipedia.org The presence of a third nitro group in this compound would be expected to further strengthen these charge-transfer and dipole-dipole interactions, leading to a dense and stable crystal lattice.

The single-crystal X-ray structure provides unambiguous proof of the molecular conformation. For 1-fluoro-2,4-dinitrobenzene, studies have shown that the benzene ring is nearly planar. wikipedia.org The nitro groups are typically twisted slightly out of the plane of the benzene ring due to steric hindrance, particularly between the nitro group at C2 and the fluorine atom at C1. In this compound, the steric crowding is even more pronounced due to the two nitro groups flanking the fluorine atom (at C2 and C6). This steric pressure forces the nitro groups to rotate out of the aromatic plane to a significant degree, which in turn affects the electronic conjugation between the nitro groups and the ring.

Table 2: Crystallographic Data for the Analogous 1-Fluoro-2,4-dinitrobenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.421 |

| b (Å) | 14.885 |

| c (Å) | 6.164 |

| β (°) | 99.46 |

| Z (molecules/cell) | 4 |

Source: Wilkins, A.; Small, R. W. H. (1991). wikipedia.org This data for the dinitro-analogue provides a model for the trinitro-compound's solid-state structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Bonding Analysis

The spectra of this compound are dominated by vibrations associated with the nitro groups and the substituted benzene ring. Key vibrational bands include:

NO₂ Asymmetric and Symmetric Stretching: Strong bands are observed in the FT-IR spectrum corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the nitro groups. These typically appear in the ranges of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The high number of nitro groups results in very intense absorptions in these regions.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the FT-IR spectrum, typically found in the 1100-1250 cm⁻¹ range. Its exact position is sensitive to the electronic environment of the aromatic ring.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers (750-900 cm⁻¹), with their position indicating the substitution pattern on the ring.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile, as some modes that are weak in IR may be strong in Raman and vice-versa, according to the principles of molecular symmetry and polarizability. ijsr.net

Table 3: Characteristic Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Very Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Strong |

This interactive table presents predicted ranges based on data from analogous compounds like 1,3,5-Trinitrobenzene (B165232) and other fluoronitrobenzenes. irphouse.comijsr.netnist.gov

Advanced Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment in Complex Mixtures

Advanced mass spectrometry (MS) techniques are indispensable tools in the structural elucidation and purity assessment of reactive compounds such as this compound (FNBT). Given its role as a derivatizing agent, particularly in historical protein sequencing (as Sanger's reagent), understanding its own mass spectrometric behavior is crucial for distinguishing the reagent from its reaction products and for quality control of the reagent itself. In complex matrices, where FNBT or its derivatives might be present at low concentrations, the sensitivity and specificity of mass spectrometry are paramount.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. For this compound (C₆H₂FN₃O₆), the exact mass can be calculated and compared with the measured mass to confirm its identity with a high degree of confidence. This is particularly valuable when analyzing FNBT in complex mixtures where isobaric interferences might be present.

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of FNBT and its derivatives. LC separates the components of a mixture prior to their introduction into the mass spectrometer, which then provides structural information. In the context of purity assessment, LC-MS can be used to detect and identify impurities in FNBT preparations. For instance, analogous methods have been successfully employed for the purity analysis of similar compounds like 1,3-dichloro-2,4,6-trinitrobenzene, where HPLC is used to separate the main component from its impurities.

The derivatization of peptides with reagents like 2,4,6-trinitrobenzene sulfonate (a close analog of FNBT) has been shown to significantly improve their detection by LC-MS/MS. This is due to the introduction of the trinitrophenyl (TNP) group, which can enhance the ionization efficiency and provide a characteristic reporter ion in MS/MS experiments. This principle underscores the utility of the trinitrobenzene moiety in sensitive mass spectrometric detection.

Detailed Research Findings:

While specific research focusing solely on the advanced mass spectrometry of this compound for purity and structural confirmation is limited, analogous studies on related compounds provide valuable insights. For example, research on the analysis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a related explosive material, utilizes HPLC coupled with diode array detection and mass spectrometry to identify and quantify impurities. osti.gov These methods are capable of detecting minor components in complex mixtures, demonstrating the power of hyphenated chromatographic and spectrometric techniques.

In a study on 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), high-pressure liquid chromatography-mass spectrometry (HPLC-MS) was used to identify impurities and reaction byproducts in dimethyl sulfoxide (B87167) (DMSO) solutions. osti.gov The study highlighted the ability of mass spectrometry to postulate chemical formulas for unknown peaks based on their mass-to-charge ratios and isotopic patterns. For halogenated and nitrated aromatic compounds, characteristic fragmentations such as the loss of nitro groups and halogen atoms were observed. osti.gov

The following table summarizes the expected key mass spectrometric data for this compound based on its chemical structure and the known behavior of similar compounds.

| Parameter | Value / Description | Significance |

| Chemical Formula | C₆H₂FN₃O₆ | Defines the elemental composition. |

| Molecular Weight | 231.10 g/mol | Approximate mass of the molecule. |

| Exact Mass | 230.9958 Da | High-resolution mass for unambiguous identification. |

| Primary Ionization Technique | Electrospray Ionization (ESI), Electron Ionization (EI) | ESI is common for LC-MS; EI provides characteristic fragmentation. |

| Expected Fragmentation Pathways | Loss of NO₂ (46 Da), Loss of F (19 Da) | Provides structural fingerprint for identification and confirmation. |

| LC-MS/MS Application | Purity profiling, identification of reaction products | Enables separation and sensitive detection in complex mixtures. |

The application of advanced mass spectrometry techniques, therefore, provides a robust framework for the comprehensive analysis of this compound, ensuring its structural integrity and assessing its purity, which are critical for its applications in research and synthesis.

Computational and Theoretical Chemistry Studies of 1 Fluoro 2,4,6 Trinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 1-Fluoro-2,4,6-trinitrobenzene, these calculations offer insights into its geometry and the electronic effects that govern its high reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and energy of chemical systems. researchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-311G** or cc-pVTZ, are employed to determine the optimized geometry of molecules like fluoronitrobenzene derivatives. researchgate.net These studies yield precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

| Parameter | Typical Calculated Value (DFT B3LYP/6-311G**) |

| C-C bond length (aromatic) | ~1.39 Å |

| C-N bond length | ~1.48 Å |

| N-O bond length | ~1.23 Å |

| C-F bond length | ~1.33 Å |

| O-N-O bond angle | ~125° |

| C-N-O bond angle | ~117° |

This table is generated based on typical values found for similar nitroaromatic compounds in computational studies. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. imperial.ac.ukacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. edu.krdsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. edu.krdsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the strong electron-withdrawing nature of the three nitro groups significantly lowers the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of reactivity. These include:

Electron Affinity (A): A = -ELUMO

Ionization Potential (I): I = -EHOMO

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ -(I+A)/2).

These descriptors, derived from DFT calculations, are instrumental in QSAR (Quantitative Structure-Activity Relationship) studies to predict properties like toxicity. core.ac.ukniscair.res.in For instance, the electrophilicity index (ω) and LUMO energy are often correlated with the toxicity of nitrobenzene (B124822) compounds. core.ac.ukniscair.res.in

Table 2: Conceptual DFT Reactivity Descriptors (Note: Values are illustrative and depend on the specific computational method and basis set used.)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability edu.krd |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons core.ac.uk |

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules in a condensed phase (solid or liquid). These simulations model the movements and interactions of atoms and molecules over time, providing insights into bulk properties.

For energetic materials like this compound, MD simulations using reactive force fields (like ReaxFF) can predict thermodynamic properties, decomposition mechanisms, and stability. mdpi.com These simulations can model intermolecular interactions such as van der Waals forces and electrostatic interactions (e.g., π-π stacking between benzene (B151609) rings), which are critical in determining the crystal packing and density of the material. mdpi.com The stability of a crystal structure is directly related to its lattice energy, a value that can be estimated through such simulations. mdpi.com Understanding these interactions is key to predicting the sensitivity and performance of energetic materials.

Development and Validation of Prediction Models for Chemical Reactivity and Stability

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the structural or quantum-chemical properties of compounds with their chemical reactivity or biological activity, such as toxicity. core.ac.ukniscair.res.indergipark.org.tr

For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity towards various organisms. core.ac.ukniscair.res.innih.gov These models often use descriptors derived from DFT calculations, such as the LUMO energy (εLUMO) and the electrophilicity index (ω), along with physical properties like the partition coefficient (logP). core.ac.ukniscair.res.in The basic premise is that the chemical structure inherently determines the compound's biological actions. core.ac.ukniscair.res.in

The development process involves:

Calculating a set of molecular descriptors for a series of related compounds. scispace.com

Measuring the activity (e.g., toxicity) of these compounds experimentally.

Using statistical methods, like Multilinear Regression (MLR), to build a mathematical model that relates the descriptors to the activity. core.ac.ukniscair.res.in

Validating the model's predictive power using an external set of compounds or cross-validation techniques. core.ac.ukniscair.res.innih.gov

Studies have shown that for nitrobenzenes, factors like hydrophobicity (related to transport to the site of action) and electrophilicity (related to intrinsic reactivity) are key drivers of toxicity. nih.gov The reliability and stability of these QSAR models are crucial for their application in predicting the properties of new or untested compounds, thereby guiding the design of safer chemicals and assessing environmental impact. core.ac.uknih.gov

Research on 1 Fluoro 2,4,6 Trinitrobenzene As an Advanced Energetic Material Constituent

Molecular Design Principles for High-Energy Density Materials Incorporating Fluorine and Nitro Groups

The quest for high-energy density materials (HEDMs) with superior performance and acceptable safety profiles has led to the exploration of specific molecular design principles. The incorporation of fluorine atoms and nitro groups into organic molecules, such as in 1-Fluoro-2,4,6-trinitrobenzene, is a key strategy in this endeavor.

The introduction of multiple nitro groups (-NO2) is a fundamental approach to increasing the energy content of a molecule. These groups contribute to a high positive heat of formation and provide the necessary oxygen for combustion, enhancing the detonation performance. However, a high density of nitro groups can also increase sensitivity to stimuli like impact and friction.

Fluorine atoms or fluorine-containing groups are incorporated to further enhance energetic properties. The high electronegativity of fluorine can have a stabilizing effect on the molecule by delocalizing electron density away from the nitro groups, which can increase the bond order between the nitro group and the aromatic ring, thereby improving molecular stability. dtic.mil Upon detonation, the formation of strong C-F and H-F bonds in the decomposition products releases a significant amount of energy, contributing to a higher heat of detonation. nih.gov The presence of fluorine can also increase the density of the energetic material, a critical factor in detonation performance. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the impact of these substitutions on the molecule's geometry, thermodynamic properties, and energetic performance before synthesis is even attempted. nih.gov

Key molecular design strategies for energetic materials containing fluorine and nitro groups include:

Maximizing Nitro Group Content: To ensure a high oxygen balance and energy release.

Strategic Fluorine Substitution: To increase density and detonation velocity through favorable decomposition products.

Enhancing Molecular Stability: Utilizing the electron-withdrawing nature of fluorine to stabilize the molecule and reduce sensitivity. dtic.mil

Promoting Favorable Decomposition Pathways: Designing molecules that form stable, high-energy products like HF upon detonation. nih.gov

Structure-Performance Relationships in Fluoronitrobenzene-Based Energetic Compositions

The performance of an energetic material is intrinsically linked to its molecular structure. In fluoronitrobenzene-based compositions, a clear relationship exists between the arrangement of fluorine and nitro groups on the benzene (B151609) ring and the material's detonation properties and stability.

The position and number of nitro groups are primary determinants of the energetic output. For this compound, the three nitro groups provide a high level of nitration, leading to significant explosive power. The fluorine atom, in addition to its contribution to the heat of detonation, also influences the physical properties of the material. Fluorination has been observed to lower the melting point of some energetic materials, which can be advantageous for melt-castable explosive formulations. nih.gov

Furthermore, the reactivity of the C-F bond in this compound makes it a versatile intermediate. The fluorine atom is a good leaving group, allowing for nucleophilic aromatic substitution reactions. This reactivity is exploited in the synthesis of more complex energetic molecules, where the trinitrofluorobenzene moiety is linked to other energetic rings or functional groups. The properties of the final composition are then a composite of the properties of the constituent parts, demonstrating a clear structure-performance linkage.

Advanced Research on Energetic Properties (Methodologies and Mechanistic Understanding)

The characterization of energetic materials like this compound involves a combination of sophisticated theoretical and experimental techniques to understand their performance, safety, and reliability.

Theoretical and Experimental Methodologies for Detonation Performance and Sensitivity Studies

Theoretical calculations are crucial for predicting the energetic properties of new molecules, saving significant time and resources. Computational codes such as EXPLO-5, EXTEC, and LOTUSES are used to predict key detonation parameters. nih.gov Density Functional Theory (DFT) is widely employed to calculate properties like:

Heat of formation (ΔHf)

Detonation velocity (VOD)

Detonation pressure (P)

Gurney energy

These theoretical predictions are then validated through experimental testing. Standardized tests are used to measure the sensitivity of the material to various stimuli:

Impact Sensitivity: Determined using a drop-weight apparatus, this measures the energy required to initiate detonation through impact.

Friction Sensitivity: This test assesses the material's response to frictional forces.

Electrostatic Discharge (ESD) Sensitivity: This measures the material's susceptibility to initiation by an electric spark.

The following table presents a comparison of the detonation properties of 1,3,5-Trinitrobenzene (B165232) (TNB) with the well-known explosive Trinitrotoluene (TNT). While specific data for this compound is less commonly published in open literature, the data for TNB provides a relevant baseline for a highly nitrated benzene ring.

| Explosive | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

Table based on data from Wikipedia's "Table of explosive detonation velocities". wikipedia.org

The higher detonation velocity of TNB compared to TNT, at the same density, highlights the impact of a greater degree of nitration on a simple aromatic ring. The introduction of a fluorine atom in this compound is expected to further influence these properties.

Thermal Stability and Decomposition Pathway Analysis for Mechanistic Insights

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and thermal behavior of the compound. For fluoronitrobenzene derivatives, the introduction of fluorine can enhance thermal stability. nih.gov

Understanding the decomposition pathway provides mechanistic insights into how the molecule releases energy and what products are formed. The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of a C-NO2 or C-H bond. For this compound, the C-F bond is also a potential site for initial reaction, although it is generally stronger than the C-NO2 bond. The subsequent reactions are complex and involve a cascade of bond-breaking and bond-forming events, ultimately leading to the formation of gaseous products like CO, CO2, N2, and, in the case of fluorinated compounds, HF. The specific pathways and intermediates can be studied using advanced analytical techniques coupled with computational modeling.

Role as a Key Building Block in the Synthesis of Novel Polycyclic Energetic Systems

The reactivity of this compound makes it a valuable building block for the synthesis of more complex, high-performance energetic materials. Its utility stems from the lability of the fluorine atom, which can be readily displaced by a variety of nucleophiles. This allows for the covalent linking of the electron-deficient trinitrophenyl ring to other energetic moieties, such as azoles, triazines, or other polynitroaromatic systems.

This synthetic strategy aims to combine the desirable properties of different molecular scaffolds into a single, larger molecule. For instance, linking the trinitrophenyl group to a nitrogen-rich heterocyclic ring can result in a new energetic material with:

A high heat of formation due to the nitrogen-rich component.

High density and detonation performance from the trinitrophenyl group.

Potentially lower sensitivity due to the stability of the resulting polycyclic structure.

Recent research has focused on the synthesis of such polycyclic and self-assembled energetic compounds, with the goal of creating materials that surpass the performance of traditional explosives while exhibiting enhanced thermal stability and reduced sensitivity. energetic-materials.org.cn The use of precursors like this compound is a key enabler of this "building block" approach to designing the next generation of energetic materials.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for the Separation and Purity Analysis of 1-Fluoro-2,4,6-Trinitrobenzene and its Derivatives

Chromatography is a cornerstone for the separation and analysis of this compound, effectively resolving the target compound from impurities and derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. The development of a robust HPLC method is crucial for obtaining accurate and reproducible results. cdc.gov

Method development for nitroaromatic compounds often involves reversed-phase chromatography, which separates molecules based on their hydrophobicity. osti.gov A typical method for a related compound, 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB), provides a strong template for analyzing this compound. energetic-materials.org.cn The optimal conditions for separating DCTNB from its impurities were achieved using a Hypersil ODS2 C18 column. energetic-materials.org.cn The mobile phase, a mixture of acetonitrile (B52724) and water, is common for the analysis of nitroaromatics, with the specific ratio adjusted to achieve the desired separation. energetic-materials.org.cnnih.gov Detection is typically accomplished using an ultraviolet (UV) detector, as the nitro groups provide strong chromophores. cdc.govenergetic-materials.org.cn

Key parameters in HPLC method development include the mobile phase composition, flow rate, column temperature, and injection volume. energetic-materials.org.cn For instance, in the analysis of DCTNB, a mobile phase of acetonitrile/water (55:45 v/v) at a flow rate of 1.2 mL·min⁻¹ and a column temperature of 25 °C provided excellent separation and peak resolution. energetic-materials.org.cn Such a method demonstrates good linearity over a defined concentration range, with high correlation coefficients (R² > 0.999), low detection limits, and high recovery rates, indicating its suitability for accurate purity analysis. energetic-materials.org.cn

Table 1: Example HPLC Method Parameters for a Trinitrobenzene Derivative

| Parameter | Condition | Rationale |

| Chromatographic Column | Hypersil ODS2 (250 mm×4.6 mm, 5 μm) | C18 stationary phase provides good retention and separation for hydrophobic nitroaromatic compounds. energetic-materials.org.cn |

| Mobile Phase | Acetonitrile / Water (55:45, v/v) | A common reversed-phase eluent system; the ratio is optimized for resolution. energetic-materials.org.cn |

| Detection | UV at 240 nm | Nitroaromatic compounds exhibit strong UV absorbance, allowing for sensitive detection. energetic-materials.org.cn |

| Flow Rate | 1.2 mL·min⁻¹ | Controls retention time and separation efficiency. energetic-materials.org.cn |

| Column Temperature | 25 °C | Maintained to ensure reproducible retention times. energetic-materials.org.cn |

| Injection Volume | 10 μL | A standard volume for analytical HPLC. energetic-materials.org.cn |

This table is based on a validated method for 1,3-dichloro-2,4,6-trinitrobenzene, which serves as a model for this compound analysis. energetic-materials.org.cn

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and can be applied to the quantitative analysis of this compound and its volatile byproducts from synthesis or degradation. dtic.mil The method's suitability depends on the thermal stability of the analyte, as decomposition can occur in the heated injector port. cdc.gov

For the analysis of nitroaromatic compounds, GC is often equipped with specific detectors that offer high sensitivity. epa.gov The Electron Capture Detector (ECD) is particularly sensitive to electronegative compounds, such as those containing nitro groups, making it ideal for trace analysis. epa.gov A Nitrogen-Phosphorus Detector (NPD) also provides excellent selectivity and sensitivity for nitrogen-containing compounds. epa.gov

GC methods have been extensively developed for related compounds like TNT and its impurities. dtic.mil These methods can resolve various isomers and byproducts, which is essential for quality control and for creating a chemical profile of a sample. dtic.milresearchgate.net Analysis of wastewaters from TNT manufacturing, for example, has identified over 40 organic compounds using GC, demonstrating the technique's high resolving power. dtic.mil The choice of capillary column, such as one with a Dexsil 300 stationary phase, is critical for achieving the necessary separation of complex mixtures. dtic.mil

Spectrophotometric and Colorimetric Methods for Quantitative Analysis in Research Settings

Spectrophotometric and colorimetric methods offer a simple and cost-effective approach for the quantitative analysis of this compound, often after a derivatization reaction. These methods are based on measuring the absorbance of light by a colored product. gbiosciences.com

This compound, much like its well-studied analogue Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB), readily reacts with primary and secondary amines, such as the N-terminal amino acids of peptides. gbiosciences.comcreative-biolabs.com This reaction, known as the Sanger reaction, involves a nucleophilic aromatic substitution where the fluorine atom is displaced by the amine group. gbiosciences.com The resulting N-substituted trinitrophenyl derivative is a intensely colored compound, typically yellow, which can be easily quantified using a spectrophotometer at a specific wavelength in the visible region (e.g., ~360-425 nm). edpsciences.org

This derivatization strategy significantly enhances detection sensitivity and selectivity compared to analyzing the original, less chromophoric analytes. edpsciences.orgedpsciences.org The method is robust and has been used to determine the concentration of various amines and amino acids. nih.gov The stability of the resulting dinitrophenyl (DNP) or trinitrophenyl (TNP) derivatives is a key advantage. gbiosciences.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standards with known concentrations.

Table 2: Components for a Typical Colorimetric Derivatization Reaction

| Component | Role | Example |

| Analyte | The compound to be quantified. | Primary or secondary amine-containing molecule. |

| Derivatizing Agent | Reacts with the analyte to produce a chromophore. | This compound. |

| Buffer | Maintains mildly alkaline pH for the reaction. | Sodium bicarbonate or Glycine buffer (pH ~9). gbiosciences.comcreative-biolabs.com |

| Solvent | Dissolves reactants. | Ethanol, Acetonitrile, Water. gbiosciences.comresearchgate.net |

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the comprehensive characterization of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred method for the simultaneous analysis of nitroaromatic compounds and their metabolites. nih.gov LC-MS is particularly advantageous for analyzing thermally labile or non-volatile derivatives that are not amenable to GC. researchgate.net In the analysis of amino acids derivatized with a related compound, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, LC coupled with electrospray ionization mass spectrometry (ESI-MS) provided significantly enhanced signal intensity and allowed for clear identification. nih.gov For complex samples, LC-MS can separate components, while the mass spectrometer provides molecular weight and structural information for each, enabling the identification of unknown impurities and degradation products. researchgate.netosti.gov A study on 2,4,6-trinitrotoluene (B92697) (TNT) successfully used LC-MS with atmospheric pressure chemical ionization (APCI) to identify various by-products, demonstrating the technique's power in profiling samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the definitive identification provided by MS. It is highly effective for analyzing volatile and semi-volatile byproducts and impurities. researchgate.net A GC-MS method was developed for the determination of various nitrobenzenes and nitrochlorobenzenes in water, showcasing excellent linearity and low detection limits. researchgate.net The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum or "fingerprint" that allows for unambiguous identification by comparison to spectral libraries. This makes GC-MS an essential tool for confirming the identity of synthetic byproducts and for forensic or environmental analysis. dtic.mil

Environmental Chemistry Research Perspectives: Mechanistic Studies

Mechanistic Studies of Degradation Pathways in Diverse Environmental Matrices

The degradation of 1-fluoro-2,4,6-trinitrobenzene in the environment is driven by both abiotic and biotic processes, with the specific pathway and rate being highly dependent on the environmental matrix (soil, water, sediment) and conditions (e.g., pH, oxygen availability).

Abiotic Degradation: In aqueous environments, this compound is susceptible to abiotic degradation, primarily through hydrolysis. The fluorine atom, being a good leaving group, can be substituted by a hydroxyl group from water. This reaction is analogous to the hydrolysis of 2,4,6-trinitrochlorobenzene, which yields picric acid. doubtnut.com The rate of this nucleophilic aromatic substitution is expected to be influenced by pH.

In soil and sediments, abiotic degradation can also occur through reactions with naturally present nucleophiles and reductants like reduced iron species and certain minerals. nih.gov The highly electron-deficient aromatic ring of this compound makes it a prime candidate for such reactions. Additionally, photolysis can be a significant degradation pathway for nitroaromatic compounds, particularly in surface waters or on soil surfaces exposed to sunlight. researchgate.netat.ua

Biotic Degradation: Microbial action is a key driver of the environmental transformation of nitroaromatic compounds. nih.govnih.gov Due to the electron-withdrawing nature of the three nitro groups, the initial steps of biotic degradation of this compound are predominantly reductive, occurring under both aerobic and anaerobic conditions. nih.govmdpi.com

Aerobic Pathways: Under aerobic conditions, microorganisms can utilize nitroaromatic compounds as a source of nitrogen. nih.gov The degradation often involves the reduction of the nitro groups. However, complete mineralization of highly nitrated compounds like TNT is often slow, and transformation products may accumulate. frontiersin.org Some bacteria, such as Pseudomonas species, are known to initiate the degradation of TNT through reductive pathways. nih.govscielo.brnih.gov

Anaerobic Pathways: In anaerobic environments, such as saturated soils and sediments, the reductive pathways are more pronounced. Microorganisms, including species of Clostridium and Desulfovibrio, can sequentially reduce the nitro groups of TNT to corresponding amino derivatives. nih.govethz.ch This process can ultimately lead to the formation of triaminotoluene from TNT. ethz.ch A similar pathway is anticipated for this compound, leading to triaminofluorobenzene.

The following table summarizes the likely degradation mechanisms for this compound in different environmental settings, based on established pathways for similar nitroaromatic compounds.

Identification and Characterization of Transformation Products

The degradation of this compound results in a series of intermediate compounds known as transformation products. The identification of these products is essential for a complete environmental risk assessment, as they may have their own distinct toxicity and persistence.

Based on abiotic and biotic degradation pathways observed for analogous compounds, the following transformation products are anticipated:

Hydrolysis Product: The primary product of hydrolysis is expected to be 2,4,6-trinitrophenol (Picric Acid), formed by the replacement of the fluorine atom with a hydroxyl group. doubtnut.com

Nitro-reduction Products: Microbial degradation proceeds via the stepwise reduction of the three nitro groups. This leads to a cascade of products, including:

Aminodinitrofluorobenzenes (two isomers possible)

Diaminonitrofluorobenzenes (two isomers possible)

Triaminofluorobenzene

Condensation Products: Under certain conditions, highly reactive hydroxylamino intermediates, such as hydroxylaminodinitrofluorobenzene, can condense to form larger, more stable, and often highly recalcitrant molecules like azoxynitrofluorobenzenes . nih.gov The formation of these condensation products is a significant pathway for TNT transformation in the environment. nih.gov

The table below outlines the probable transformation products of this compound.

Advanced Methodologies for Environmental Fate and Transport Research

Investigating the environmental journey of compounds like this compound requires sophisticated analytical techniques to detect trace concentrations and elucidate complex transformation pathways.

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for separating and quantifying this compound and its transformation products in environmental matrices like water and soil extracts. nih.gov When coupled with Mass Spectrometry (MS), these methods (HPLC-MS, GC-MS) provide definitive structural identification of unknown metabolites. mdpi.comnih.gov For instance, GC-MS has been instrumental in identifying aminodinitrotoluenes as metabolites in the bacterial degradation of TNT. mdpi.comnih.gov

Compound-Specific Isotope Analysis (CSIA): CSIA is a powerful tool for tracking degradation pathways and quantifying transformation in the field. acs.orgresearchgate.net This technique measures the subtle changes in the stable isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a contaminant as it degrades. Since different reaction mechanisms cause distinct isotopic fractionation, CSIA can help distinguish between abiotic and biotic degradation pathways and even differentiate between various enzymatic reactions. acs.org For example, studies on TNT have used multi-element isotope analysis (C, N, H) to determine that reductive pathways were dominant in subsurface environments. researchgate.net

Isotope Labeling Studies: The use of isotopically labeled compounds (e.g., with ¹⁴C, ¹³C, or ¹⁵N) is a definitive method for elucidating degradation pathways and understanding the ultimate fate of a contaminant. tandfonline.comwur.nl By introducing a labeled version of this compound into a microcosm (e.g., a soil or water sample), researchers can trace the label as it is incorporated into various transformation products and biomass, or released as ¹⁴CO₂ during mineralization. wur.nl This approach provides unambiguous evidence of biodegradation and helps to construct a complete mass balance for the contaminant in the system.

Immunoassays: For rapid screening of contaminated sites, field-portable methods like immunoassays have been developed. These assays use antibodies that specifically bind to the target molecule (or a structurally similar analog) to provide a quick, often colorimetric or fluorescent, indication of its presence in water or soil extracts. nih.gov While primarily used for screening, they show promise for near real-time evaluation of contamination. nih.gov

Strategic Applications in Advanced Organic Synthesis

Role as a Potent Electrophilic Reagent in Complex Molecule Construction

The primary role of 1-fluoro-2,4,6-trinitrobenzene in organic synthesis is that of a powerful electrophilic arylating agent. The benzene (B151609) ring is severely electron-deficient due to the strong -I (inductive) and -R (resonance) effects of the three nitro groups. This electron deficiency is most pronounced at the carbon atom bonded to the fluorine (the ipso-carbon), making it highly susceptible to attack by a wide range of nucleophiles. nih.gov The fluorine atom, being a good leaving group in the context of nucleophilic aromatic substitution (SNAr), is readily displaced.

The utility of this compound extends to its use as a condensing agent. Research has shown its effectiveness, in combination with 4-dimethylaminopyridine (B28879) (DMAP), for the direct esterification of carboxylic acids with alcohols or thiols. uni-muenchen.de In this application, the reagent activates the carboxylic acid to facilitate the nucleophilic attack by the alcohol or thiol.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Amines | Anilines | N-Aryl Anilines | rsc.org |

| Amines | 3,3-Dinitroazetidine (B175035) (DNAZ) | N-Aryl Azetidines | google.com |

| Carboxylic Acids/Alcohols | Carboxylic Acid + Alcohol | Esters (via condensation) | uni-muenchen.de |

| Triazoles | 3-Nitro-1,2,4-triazole (B13798) | N-Aryl Triazoles | tandfonline.com |

Synthesis of Specialty Chemicals and Functional Materials with Unique Properties

The potent electrophilicity of this compound makes it a valuable building block for specialty chemicals, particularly in the field of energetic materials. The 2,4,6-trinitrophenyl (picryl) moiety is a well-known explosophore, and attaching it to other molecular backbones is a common strategy for designing new high-energy density materials (HEDMs). The facile displacement of the fluoride (B91410) allows for the introduction of the picryl group into various molecular scaffolds.

A notable application is the synthesis of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) analogs. TATB is a powerful yet remarkably insensitive high explosive, and creating derivatives with tailored properties is an active area of research. scispace.comgoogle.com Fluorinated trinitrobenzenes are key precursors in these syntheses. For instance, 1-fluoro-3,5-diamino-2,4,6-trinitrobenzene, an analog of the primary reagent, is used as a key intermediate. In a specific example, this intermediate is reacted with 3-nitro-1,2,4-triazole to yield 1-(3,5-diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole, a novel energetic material with high thermal stability. tandfonline.com

More direct utilization involves the reaction of this compound with other energetic moieties. In one such synthesis, it reacts with 3,3-dinitroazetidine (DNAZ) via nucleophilic substitution to produce 1-(3,3-dinitroazetidin-1-yl)-2,4,6-trinitrobenzene, a new polycyclic energetic material. google.com This approach combines two different explosophoric units within a single molecule to modulate its energetic properties. google.com The original discovery of picryl fluoride also included its intended application as an explosive for military use. rsc.org

| Starting Material | Reactant | Synthesized Material | Material Class/Property | Reference |

|---|---|---|---|---|

| This compound | 3,3-Dinitroazetidine (DNAZ) | 1-(3,3-Dinitroazetidin-1-yl)-2,4,6-trinitrobenzene | Energetic Material | google.com |

| 1-Fluoro-3,5-diamino-2,4,6-trinitrobenzene | 3-Nitro-1,2,4-triazole | 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole | Thermally Stable Explosive | tandfonline.com |

| 1,3,5-Trifluorotrinitrobenzene | t-Butylamine, then hydrolysis | 1-Fluoro-3,5-diamino-2,4,6-trinitrobenzene | Energetic Material Intermediate | tandfonline.comgoogle.com |

Catalytic Transformations Utilizing this compound as a Substrate

While this compound is reactive enough to undergo SNAr reactions under mild, uncatalyzed conditions, certain transformations benefit significantly from catalysis. The use of catalysts can accelerate reaction rates, improve yields, and enable reactions with less reactive nucleophiles.

The compound also serves as a substrate in organocatalytic reactions. As previously mentioned, the combination of this compound and DMAP provides an efficient system for esterification. uni-muenchen.de In this context, DMAP acts as a nucleophilic catalyst, reacting first with the picryl fluoride or the activated carboxylic acid to form a highly reactive intermediate that is then readily attacked by the alcohol.

Recent advancements in synthetic methodology have also explored mechanochemical, solvent-free SNAr reactions on activated aryl fluorides, demonstrating that these transformations can be promoted by milling with auxiliaries like alumina, which helps to trap the hydrogen fluoride byproduct. These methods point toward more environmentally benign ways to utilize substrates like this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel, Sustainable Synthetic Routes and Green Catalytic Systems

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong oxidizing agents, which can be hazardous and environmentally detrimental. nih.gov A primary focus of future research is the development of "green" and sustainable manufacturing methods. njit.edu This involves a holistic approach to chemical processes, from the selection of raw materials to the minimization of waste. njit.edu

Key areas of exploration include: